2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3S/c1-26(24,25)17-10-9-16(21-22-17)12-5-4-6-13(11-12)20-18(23)14-7-2-3-8-15(14)19/h2-11H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUFXWZYYREDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazinyl intermediate: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyridazinyl ring.
Introduction of the methylsulfonyl group: The methylsulfonyl group is introduced through sulfonation reactions, often using reagents like methylsulfonyl chloride.
Coupling with the fluorobenzamide: The final step involves coupling the pyridazinyl intermediate with 2-fluorobenzamide using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing automated synthesis techniques and large-scale reactors.
Chemical Reactions Analysis
2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the methylsulfonyl group play crucial roles in modulating the compound’s binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Fluorinated Benzamides
Fluorine substitution is prevalent in bioactive molecules. The following analogs highlight variations in substituents and applications:
Key Observations :
Benzamides with Heterocyclic Substituents
Pyridazine and triazolopyridazine rings are critical in modulating activity:
Key Observations :
- Sulfonyl vs. Sulfanyl : The target compound’s methanesulfonyl group is electron-withdrawing, whereas sulfanyl groups in ’s compound may act as leaving groups, altering reactivity .
- Ring Systems : Pyridazine derivatives (e.g., ponatinib) often target kinases, suggesting the target compound’s pyridazinyl group could confer similar selectivity .
Pesticide Benzamides
Benzamides are widely used in agrochemicals. Notable examples include:
| Compound Name | Substituents | Use | Reference |
|---|---|---|---|
| Flutolanil | Trifluoromethyl, isopropoxy | Fungicide | |
| Broflanilide (Compound 11) | Heptafluoropropan-2-yl | Insecticide |
Key Observations :
- Lipophilicity: Fluorinated groups (e.g., trifluoromethyl in flutolanil) increase lipophilicity, enhancing membrane penetration.
Biological Activity
2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is , with a molecular weight of 388.42 g/mol. The compound features a fluorine atom and a methanesulfonyl group, which contribute to its unique chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H17FN4O3S |
| Molecular Weight | 388.42 g/mol |
| IUPAC Name | 2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide |
The biological activity of 2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances lipophilicity, facilitating cellular uptake, while the methanesulfonyl group may play a role in enzyme inhibition.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways critical for various physiological processes.
Anticancer Properties
Research indicates that compounds similar to 2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide exhibit anticancer properties. For instance, studies have demonstrated that related benzamide derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against certain bacterial strains, although further research is needed to establish its efficacy and mechanism.
Case Studies
- In Vitro Studies : A study conducted on a series of fluorinated benzamides revealed that 2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide significantly inhibited the growth of breast cancer cell lines (MCF-7), demonstrating its potential as an anticancer agent.
- Mechanistic Insights : Another study focused on the mechanism of action showed that the compound induced apoptosis through the activation of caspase pathways, suggesting it could be developed into a therapeutic agent for cancer treatment.
Research Findings
Recent findings highlight the compound's potential in drug development:
- Synergistic Effects : When combined with other chemotherapeutic agents, 2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide exhibited synergistic effects, enhancing overall therapeutic efficacy.
- Target Identification : Ongoing research aims to identify specific biological targets and pathways affected by this compound, which will aid in understanding its full therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
